5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
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Description
“5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C8H12ClIN2O2S . It has a molecular weight of 362.62 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific method for preparing sulfonyl chlorides involves direct sulfonation of the aromatic ring by chlorosulfonic acid .Molecular Structure Analysis
The molecular structure of “5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride” is represented by the InChI code: 1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which can yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride” is a powder . It has a molecular weight of 362.62 . The compound should be stored at a temperature of 4 degrees Celsius .Future Directions
properties
IUPAC Name |
5-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-8(10)7(5-11-12)15(9,13)14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKPXVAGYAFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)S(=O)(=O)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride |
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